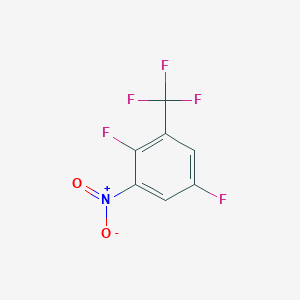

2,5-Difluoro-3-nitrobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNPKYLIWUUCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735235 | |

| Record name | 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2837-22-1 | |

| Record name | 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Difluoro 3 Nitrobenzotrifluoride

Nitration of 2,5-Difluorobenzotrifluoride (B1310629)

The introduction of a nitro group onto the aromatic ring of 2,5-difluorobenzotrifluoride is achieved through electrophilic aromatic substitution. This reaction is influenced by several factors, including the choice of nitrating agent, temperature, and reaction time.

The nitration is typically carried out using a mixture of fuming sulfuric acid (oleum) and fuming nitric acid. core.ac.uk A common reagent system involves fuming sulfuric acid with a 40% sulfur trioxide (SO₃) content and fuming nitric acid with a specific gravity of 1.49-1.5. core.ac.uk In a specific example, 18.3 grams of 2,5-difluorobenzotrifluoride is added to a mixture of 40 cc of fuming sulfuric acid (40% SO₃) and 19.3 grams of fuming nitric acid. core.ac.uk

Table 1: Reagents for the Nitration of 2,5-Difluorobenzotrifluoride

| Reagent | Quantity/Concentration | Role |

|---|---|---|

| 2,5-Difluorobenzotrifluoride | 18.3 g | Starting Material |

| Fuming Sulfuric Acid | 40 cc (40% SO₃) | Catalyst/Solvent |

Precise temperature control is crucial for the success of the nitration reaction. The addition of 2,5-difluorobenzotrifluoride to the acid mixture should be done at a rate that maintains the reaction temperature at 50°C. core.ac.uk This temperature is maintained with stirring for a duration of ninety minutes to ensure the completion of the reaction. core.ac.uk

Following the ninety-minute reaction period, the entire reaction mixture is poured into an ice-water mixture. core.ac.uk This quenches the reaction and precipitates the crude product. The 2,5-Difluoro-3-nitrobenzotrifluoride separates as a heavy yellow oil. core.ac.uk The crude product can then be isolated, with reported crude yields around 14.8 grams, which corresponds to a 62% yield. core.ac.uk A preliminary fractional distillation of the crude product indicates a boiling point of approximately 191-192°C at atmospheric pressure, or 91.5-92.5°C at a reduced pressure of 19 mm Hg. core.ac.uk

Challenges in Selective Synthesis and Isomer Control

While the nitration of 2,5-difluorobenzotrifluoride is a direct route to the desired product, the reaction is not perfectly selective. The directing effects of the fluorine and trifluoromethyl substituents on the aromatic ring can lead to the formation of undesired isomers and dinitro derivatives.

The crude product obtained from the nitration is often not pure, suggesting the presence of isomers. core.ac.uk The directing effects of the substituents on the benzene (B151609) ring influence the position of the incoming nitro group. While the desired product is this compound, other isomers can also be formed.

In addition to isomeric products, there is also evidence of the formation of a trace amount of a dinitro derivative. core.ac.uk This occurs when a second nitro group is added to the aromatic ring, a reaction that can be favored by the harsh nitrating conditions.

Strategies for Enhancing Regioselectivity in Nitration

The direct nitration of 2,5-difluorobenzotrifluoride is a primary method for synthesizing this compound. However, this approach presents significant challenges in controlling the regioselectivity of the reaction. The substitution pattern of the starting material, which features two fluorine atoms and a trifluoromethyl group on the benzene ring, allows for the formation of multiple isomers.

Enhancing regioselectivity in the nitration of aromatic compounds is a well-explored area of organic synthesis, and several strategies could theoretically be applied to this specific reaction. The choice of nitrating agent, solvent, and reaction temperature can profoundly influence the position of electrophilic attack on the aromatic ring.

Key factors influencing regioselectivity include:

Solvent Effects: The reaction solvent can alter the reactivity of the nitrating species. For example, studies on other aromatic compounds have shown that switching between solvents like acetic anhydride (B1165640) and trifluoroacetic acid can completely change the position of nitration.

Nitrating Agent: The use of different nitrating agents can improve selectivity. While mixed acid is common, alternative reagents such as N2O5 in the presence of a catalyst have been shown to improve para-selectivity for alkyl-benzenes and ortho-selectivity for halogenated benzenes.

Catalysts: The introduction of specific catalysts, such as certain ionic liquids or solid acids, can direct the nitration to a specific position by forming an intermediate complex with the substrate.

While specific studies optimizing the regioselective nitration of 2,5-difluorobenzotrifluoride are not extensively detailed, the principles from related reactions suggest that a systematic exploration of different reaction conditions could lead to a more selective and efficient synthesis.

Exploration of Alternative Synthetic Routes and Precursor Utilization

Given the challenges with direct nitration, researchers have investigated alternative multi-step synthetic routes starting from different precursors. These approaches aim to build the molecule with the desired substitution pattern in a more controlled manner, avoiding the formation of isomers.

Attempts via Diazotization Reactions of Related Amino-nitro-fluorobenzotrifluorides

One logical alternative route involves the synthesis of an amino-substituted precursor which can then be converted to the target compound. A key intermediate for this strategy is 2-amino-3-nitro-5-fluorobenzotrifluoride. The proposed final step would be a Schiemann reaction, which involves the diazotization of the amino group followed by fluorination.

However, attempts to convert 2-amino-3-nitro-5-fluorobenzotrifluoride to this compound via this method have been unsuccessful. Researchers explored a variety of conditions to achieve the necessary diazotization, but none yielded the desired product.

Table 1: Attempted Diazotization Conditions for 2-amino-3-nitro-5-fluorobenzotrifluoride

| Reagents | Outcome |

| Sodium nitrite (B80452) in concentrated hydrochloric acid, followed by sodium fluoborate | Failed to produce the desired diazonium fluoborate; a precipitate of inorganic salts was formed. |

| Nitrosyl sulfuric acid in the presence of phosphoric acid | Failed to yield a diazonium fluoborate. |

| Nitrosyl sulfuric acid in the presence of glacial acetic acid | Failed to yield a diazonium fluoborate. |

| 60 percent fluoboric acid | Failed to yield a diazonium fluoborate. |

These results indicate that the specific electronic and steric environment of the 2-amino-3-nitro-5-fluorobenzotrifluoride intermediate prevents the successful formation of the diazonium salt required for the Schiemann reaction.

Approaches from Acetylamino-fluorobenzotrifluoride Precursors

While the final conversion step failed, the synthesis of the key intermediate, 2-amino-3-nitro-5-fluorobenzotrifluoride, was successfully achieved starting from an acetylamino precursor. This multi-step approach provides a reliable method for obtaining this crucial building block.

The synthesis begins with 2-acetylamino-5-fluorobenzotrifluoride. This compound is nitrated, and the resulting product is then hydrolyzed to remove the acetyl protecting group, yielding the target amine.

The synthetic sequence is as follows:

Nitration: 2-acetylamino-5-fluorobenzotrifluoride is treated with a nitrating agent to introduce a nitro group onto the ring, yielding 2-acetylamino-3-nitro-5-fluorobenzotrifluoride.

Hydrolysis: The crude acetylated nitro compound is then heated with concentrated sulfuric acid. This step removes the acetyl group, and upon pouring the mixture into ice water, the desired 2-amino-3-nitro-5-fluorobenzotrifluoride precipitates as a yellow solid.

This process yields the pure amine with a 57% yield after recrystallization. Although this route did not ultimately lead to this compound due to the failure of the subsequent diazotization step, it demonstrates a controlled method for synthesizing a key trisubstituted benzotrifluoride (B45747) intermediate.

Methodologies for Scale-up in Laboratory Preparations

Scaling up the synthesis of highly functionalized and potentially energetic compounds like this compound from gram to kilogram laboratory scale requires careful consideration of process safety and efficiency. Nitration reactions are typically highly exothermic, and poor heat management can lead to runaway reactions and the formation of undesirable byproducts.

Modern methodologies for scaling up similar nitration processes for fluorinated aromatic compounds focus on moving from traditional batch reactors to more advanced systems.

Key scale-up strategies include:

Continuous-Flow Reactors: The use of microreactors or continuous-flow millireactors offers significant advantages for exothermic reactions. These systems feature a high surface-area-to-volume ratio, which allows for superior control of temperature and rapid mixing of reagents. This enhanced heat and mass transfer minimizes the risk of thermal runaway and can lead to higher yields and purities. The synthesis of related compounds like 5-fluoro-2-nitrobenzotrifluoride (B123530) has been successfully demonstrated in continuous-flow systems.

Reaction Calorimetry: Before any scale-up, it is crucial to understand the thermal profile of the reaction. Techniques like reaction calorimetry (RC1) and differential scanning calorimetry (DSC) are used to measure the heat of reaction, the rate of heat release, and the thermal stability of reactants and products. This data is essential for designing a safe process, whether in a batch, semi-batch, or continuous-flow reactor.

Process Optimization: For larger-scale preparations, parameters such as reagent concentration, molar ratios, addition rates, and residence time (in flow reactors) must be re-optimized to ensure both safety and efficiency.

By employing these modern process development tools, the laboratory-scale synthesis of this compound can be safely and efficiently scaled to produce larger quantities.

Mechanistic Investigations of 2,5 Difluoro 3 Nitrobenzotrifluoride Formation and Reactions

Electrophilic Aromatic Substitution Mechanisms in Nitration Reactions

The synthesis of 2,5-Difluoro-3-nitrobenzotrifluoride involves the nitration of a disubstituted benzotrifluoride (B45747) precursor, a classic example of electrophilic aromatic substitution (EAS). In this reaction, the aromatic ring acts as a nucleophile, attacking a potent electrophile. masterorganicchemistry.com For nitration, the active electrophile is the nitronium ion (NO₂⁺). chemguide.co.ukyoutube.com This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in two principal steps:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear and highly electrophilic nitronium ion. libretexts.org

Attack and Aromatization: The π-electron system of the benzene (B151609) ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org In the final step, a weak base (like HSO₄⁻ or water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. youtube.commasterorganicchemistry.com

The regioselectivity of the nitration—the position at which the nitro group adds to the ring—is dictated by the directing effects of the substituents already present on the benzotrifluoride ring. googleapis.comgoogle.com Both the fluorine atoms and the trifluoromethyl group (CF₃) are electron-withdrawing and generally act as deactivating groups, making the aromatic ring less reactive towards electrophiles compared to benzene. googleapis.comgoogle.com However, their directing effects determine the position of the incoming nitro group. The fluorine atoms are ortho-, para-directing due to their ability to donate electron density through resonance, while the trifluoromethyl group is a meta-director due to its strong inductive electron withdrawal. The interplay of these electronic effects and steric hindrance ultimately determines the position of nitration.

Nucleophilic Aromatic Substitution Pathways in Related Fluorinated Systems

Aromatic rings that are highly electron-deficient, such as those bearing multiple electron-withdrawing groups like fluorine, nitro, and trifluoromethyl groups, are susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org In these reactions, the roles are reversed compared to EAS: the aromatic ring is the electrophile, and it is attacked by a nucleophile. masterorganicchemistry.com

Concerted Aromatic Nucleophilic Substitution (SₙAr) Mechanisms

The traditionally accepted mechanism for SₙAr reactions has been a two-step addition-elimination process involving a discrete Meisenheimer complex intermediate. springernature.comnih.gov However, recent experimental and computational studies have provided compelling evidence that many SₙAr reactions, particularly with highly fluorinated systems, proceed through a concerted mechanism (cSₙAr). springernature.comnih.govnih.govresearchgate.net In a concerted pathway, the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group, proceeding through a single transition state rather than a stable intermediate. acs.org

The propensity for a concerted mechanism is influenced by the stability of the potential Meisenheimer intermediate. When the intermediate is less stable, the elimination of the leaving group can become so rapid that it occurs concurrently with the nucleophilic addition. springernature.com Computational studies have shown that for many systems, especially those not containing multiple, strongly resonance-stabilizing nitro groups, the concerted pathway is energetically favored. nih.govresearchgate.net

Influence of Electron-Withdrawing Substituents on Reaction Pathways

The presence of strong electron-withdrawing groups is a prerequisite for SₙAr reactions to occur. masterorganicchemistry.comlibretexts.org Substituents like nitro (NO₂), trifluoromethyl (CF₃), and cyano (CN) groups activate the ring towards nucleophilic attack by inductively and/or through resonance withdrawing electron density. libretexts.orgcore.ac.uk This electron withdrawal serves two critical functions:

Stabilization of the Intermediate/Transition State: It stabilizes the negative charge that develops in the aromatic ring during the nucleophilic attack, whether in the Meisenheimer intermediate of a stepwise reaction or the single transition state of a concerted one. libretexts.orgimperial.ac.uk For the stepwise mechanism to be viable, the negative charge must be delocalized onto an electron-withdrawing group, typically in an ortho or para position to the leaving group. libretexts.org

Increased Electrophilicity: It makes the carbon atoms of the aromatic ring more electrophilic and thus more susceptible to attack by a nucleophile. core.ac.uk

The rate of SₙAr reactions generally increases with the number and strength of the electron-withdrawing groups. libretexts.org In the context of fluorinated systems, fluorine itself acts as a potent activator through its strong inductive effect, despite being a π-electron donor through resonance. core.ac.uk This inductive withdrawal makes the ipso-carbon (the carbon attached to the fluorine) highly electrophilic. Interestingly, in SₙAr reactions, fluoride (B91410) is often a better leaving group than other halogens (F > Cl > Br > I), which is counterintuitive to its bond strength. libretexts.orgyoutube.com This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.orgyoutube.com

Reaction Pathway Analysis for Derivatization

Mechanistic Aspects of Nitro Group Reduction to Amino Functionalities

A common and synthetically important derivatization of nitroaromatic compounds is the reduction of the nitro group to a primary amine (amino functionality). This transformation fundamentally alters the electronic properties of the substituent, converting a strong electron-withdrawing group into a strong electron-donating group. masterorganicchemistry.com

The reduction of a nitro group is a six-electron process that proceeds through several intermediates. nih.gov Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.comorganic-chemistry.org

Metal/Acid Reduction: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com

| Reduction Method | Typical Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Often clean, high-yielding, but can be sensitive to other functional groups. masterorganicchemistry.com |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Robust and widely used; reaction conditions can be harsh. masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine, Cyclohexene | Uses an organic molecule as the hydrogen source instead of H₂ gas. |

| Electrochemical Reduction | Electric current | Offers a potentially greener alternative with high selectivity. acs.org |

Kinetics and Thermodynamics of Amine Acetylation

The resulting amino group can be further derivatized, for example, through acetylation to form an acetamide. This is often done to protect the amine or to modify its reactivity. masterorganicchemistry.comlibretexts.org The reaction typically involves treating the amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. libretexts.org

The acetylation of anilines (aromatic amines) is generally a rapid and exothermic process. The kinetics of the reaction are influenced by several factors:

Nucleophilicity of the Amine: Electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, making the amine more nucleophilic and increasing the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction.

Reactivity of the Acetylating Agent: Acetyl chloride is generally more reactive than acetic anhydride.

Solvent and Catalyst: The reaction can be influenced by the polarity of the solvent and the presence of catalysts. ymerdigital.com

Thermodynamically, the formation of the amide bond is a favorable process. Studies on the oxidation of anilines have calculated thermodynamic parameters, showing that such reactions are influenced by substituent effects. orientjchem.org Similarly, adsorption studies of aniline (B41778) have determined thermodynamic values like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), which provide insight into the spontaneity and energetic favorability of processes involving the aniline molecule. kau.edu.sanih.gov For acetylation, the reaction is typically spontaneous (negative ΔG°) and exothermic (negative ΔH°), driven by the formation of the stable amide bond.

| Parameter | Influence on Acetylation | Typical Observation |

| Enthalpy (ΔH°) | Heat released or absorbed | Exothermic (negative value), as a stable C-N bond is formed. |

| Entropy (ΔS°) | Change in disorder | Typically negative, as two reactant molecules combine to form one product molecule (and a byproduct). |

| Gibbs Free Energy (ΔG°) | Spontaneity of the reaction | Spontaneous (negative value), driven by the favorable enthalpy change. |

Intramolecular Cyclization Mechanisms in Related Syntheses

Intramolecular cyclization is a pivotal strategy for synthesizing complex heterocyclic and polycyclic aromatic compounds. In syntheses related to fluorinated and nitro-substituted aromatics, these reactions often proceed through several key mechanistic pathways.

One common approach involves the generation of a reactive intermediate, such as a radical or a nitrilium ion, which then attacks another position on the aromatic ring to form a new cyclic structure. For example, in the synthesis of fluorinated polyheterocycles, free-radical intramolecular cyclization of precursors like o-bromophenyl-substituted compounds can be initiated. beilstein-journals.org This process typically uses a radical initiator system, such as TTMSS/AIBN, to generate an aryl radical that subsequently cyclizes onto an adjacent aromatic system. beilstein-journals.org

Another relevant mechanism is electrophilic cyclization, particularly in strongly acidic media like triflic acid. researchgate.net In related systems, such as those involving nitromethylene groups tethered to an aromatic ring, the reaction can proceed through the formation of an electrophilic transient species. researchgate.net This intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a new fused ring system. The yields for such reactions are generally favorable, though they can be influenced by the size of the ring being formed. researchgate.net

The table below illustrates typical yields for intramolecular cyclization reactions in the synthesis of various heterocyclic compounds, which may serve as analogues for understanding potential synthetic routes to derivatives of this compound.

Table 1: Examples of Intramolecular Cyclization Reactions and Yields Press the buttons to sort the table.

| Reactant Type | Reaction Type | Product Class | Reported Yield (%) |

|---|---|---|---|

| o-bromophenyl-substituted pyrrolylpyridinium salts | Free-Radical Cyclization | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | Good |

| N-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines | Electrophilic Cyclization | (E)-hydroxyiminohydroazaazoniabenzocycloalkenes | Generally Good |

| ω-Unsaturated alcohols | oxa-Michael Cyclization | Tetrahydropyrans | Excellent |

Stability and Decomposition Studies in Fluorinated Nitroaromatics

The stability of fluorinated nitroaromatic compounds is a critical aspect of their chemistry, influencing their storage, handling, and reactivity. The presence of both highly electronegative fluorine atoms and an energetic nitro group on an aromatic ring creates a unique electronic environment that dictates the molecule's thermal behavior.

Influence of Fluorine Substitution on Thermal Stability

The introduction of fluorine atoms into an aromatic ring generally enhances the thermal stability of the molecule. This increased stability is attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. The electron-withdrawing nature of fluorine also deactivates the aromatic ring towards oxidative degradation. nih.gov

Mechanistic Insights into Nitro Group Disassociation and Byproduct Formation

The primary and most widely studied initial step in the thermal decomposition of nitroaromatic compounds is the homolytic dissociation of the carbon-nitro (C-NO₂) bond. scispace.com This process involves the breaking of the C-NO₂ bond to form an aryl radical and a nitrogen dioxide (NO₂) radical. scispace.com The energy required for this bond cleavage, known as the Bond Dissociation Energy (BDE), is a key parameter in determining the thermal stability of the compound. For nitrobenzene (B124822), the experimental C-NO₂ BDE is in the range of 64-77 kcal/mol. researchgate.netresearchgate.net

The reaction can be represented as: Ar-NO₂ → Ar• + •NO₂

Following this initial dissociation, a cascade of secondary reactions can occur. The highly reactive aryl and NO₂ radicals can participate in various subsequent reactions, leading to the formation of a complex mixture of byproducts. The NO₂ can further decompose or react with other species. The aryl radicals can recombine, abstract hydrogen atoms from other molecules, or undergo fragmentation.

In some cases, an alternative pathway involving a nitro-nitrite isomerization (Ar-NO₂ → Ar-O-N=O) can occur, followed by the cleavage of the weaker O-NO bond. researchgate.net The formation of byproducts is also heavily influenced by the presence of other substituents on the aromatic ring and the reaction conditions. For example, in the degradation of some nitroaromatics, intermediates can bind to soil or other materials in the environment. cswab.org

Table 2: Bond Dissociation Energies (BDEs) for C-NO₂ in Nitroaromatic Compounds Press the buttons to sort the table.

| Compound | BDE (kcal/mol) | Method |

|---|---|---|

| Nitrobenzene | 71.4 - 75.2 | Experimental researchgate.net |

| Nitroaromatics (General) | 61 - 70 | Theoretical researchgate.net |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | 59 - 70 | Theoretical/Experimental researchgate.net |

Investigation of Fluorine Atom Migration during Decomposition

The migration of a fluorine atom on an aromatic ring during thermal decomposition is not a commonly observed phenomenon due to the high strength of the C-F bond. The energy required to break this bond is substantial, making it less likely to cleave and rearrange compared to other substituents or the aromatic ring itself.

However, rearrangements involving fluorine are not entirely unknown in other chemical contexts. For instance, intramolecular fluorine migration has been proposed to occur via four-membered cyclic transition states in the gas-phase reactions of certain fluorinated cations. nih.gov Additionally, studies on the thermal decomposition of some organometallic compounds with fluoroalkyl groups have shown evidence of α-fluorine elimination processes. researchgate.net In the context of fluoropolymer decomposition, the primary degradation pathway is often depolymerization rather than fluorine migration on a stable aromatic structure. nih.gov

For a molecule like this compound, the most probable decomposition pathways under thermal stress would involve the cleavage of the weaker C-NO₂ or C-CF₃ bonds long before the C-F bonds on the aromatic ring would be expected to break and migrate. Therefore, significant fluorine atom migration during the initial stages of thermal decomposition is considered unlikely.

Reactivity and Transformational Chemistry of 2,5 Difluoro 3 Nitrobenzotrifluoride

Nitro Group Reduction and Amine Derivatization

The nitro group is a versatile functional group that can be readily transformed into an amino group, which then serves as a key intermediate for further molecular modifications.

The conversion of the nitro group in 2,5-Difluoro-3-nitrobenzotrifluoride to an amine is a fundamental transformation. This reduction can be accomplished through various methods, including catalytic hydrogenation and stoichiometric reduction.

Catalytic hydrogenation is a widely used method for this transformation. It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere. The reaction is generally clean and efficient, affording high yields of the corresponding aniline (B41778), 2,5-difluoro-3-aminobenzotrifluoride.

Stoichiometric reduction methods offer an alternative to catalytic hydrogenation. These methods often employ metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. While effective, these methods can sometimes require harsher conditions and more extensive workup procedures compared to catalytic methods. The choice between catalytic and stoichiometric reduction often depends on the scale of the reaction, the presence of other functional groups, and cost considerations.

Table 1: Comparison of Reduction Methodologies for this compound

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol solvent, room temperature to 50°C, 1-5 atm H₂ | High yields, clean reaction, mild conditions | Requires specialized hydrogenation equipment, catalyst cost |

| Stoichiometric Reduction | Fe/HCl or SnCl₂/HCl | Aqueous or alcoholic solvents, elevated temperatures | Inexpensive reagents, robust | Can generate significant metal waste, harsher conditions |

The resulting amino group in 2,5-difluoro-3-aminobenzotrifluoride is a nucleophile and can readily undergo acylation reactions. A common example is acetylation, which involves reacting the amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine. This reaction produces the corresponding acetamide, N-(2,5-difluoro-3-(trifluoromethyl)phenyl)acetamide. This transformation is often used to protect the amino group during subsequent reactions or to introduce an amide functional group, which can influence the molecule's biological activity and physical properties.

The primary aromatic amine, 2,5-difluoro-3-aminobenzotrifluoride, can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid. byjus.com The resulting 2,5-difluoro-3-(trifluoromethyl)benzenediazonium salt is a highly versatile intermediate.

Diazonium salts are valuable in organic synthesis because the diazonio group is an excellent leaving group (as dinitrogen gas) and can be displaced by a wide variety of nucleophiles. byjus.com This allows for the introduction of various substituents onto the aromatic ring, such as halogens (Sandmeyer reaction), hydroxyl groups, cyano groups, and even hydrogen atoms (deamination). This versatility makes diazotization a powerful tool for the further functionalization of the this compound scaffold. google.comgoogle.com

Fluorine Atom Reactivity and Substitutions

The fluorine atoms on the aromatic ring of this compound are subject to substitution reactions, particularly nucleophilic aromatic substitution, due to the activating effect of the electron-withdrawing nitro and trifluoromethyl groups.

The presence of strong electron-withdrawing groups (NO₂ and CF₃) makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr). In this mechanism, a nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The fluoride (B91410) ion then departs, resulting in the substituted product.

Computational modeling studies can be employed to predict the regioselectivity of such reactions. The fluorine atom positioned para to the nitro group and ortho to the trifluoromethyl group is generally the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of these groups. The fluorine atom ortho to the nitro group is also activated, but typically to a lesser extent. These theoretical models help in understanding the reactivity patterns and designing synthetic strategies. nih.gov

Deoxyfluorination is a synthetic strategy used to replace a hydroxyl group with a fluorine atom. researchgate.net While not a direct transformation on this compound itself, this methodology is highly relevant to the synthesis of fluorinated aromatic compounds. amazonaws.comrsc.org For instance, a related precursor molecule, a phenol, could be converted to a fluoroaromatic compound via deoxyfluorination. This highlights the importance of fluorination techniques in the broader context of synthesizing molecules like this compound and its derivatives. nih.gov The development of new deoxyfluorination reagents continues to be an active area of research, aiming for milder conditions and broader substrate scope. rsc.org

Table 2: Summary of Key Transformations

| Starting Material | Transformation | Reagents | Product |

|---|---|---|---|

| This compound | Nitro Group Reduction | H₂, Pd/C | 2,5-difluoro-3-aminobenzotrifluoride |

| 2,5-difluoro-3-aminobenzotrifluoride | Acetylation | Acetic anhydride, base | N-(2,5-difluoro-3-(trifluoromethyl)phenyl)acetamide |

| 2,5-difluoro-3-aminobenzotrifluoride | Diazotization | NaNO₂, HCl, 0-5°C | 2,5-difluoro-3-(trifluoromethyl)benzenediazonium chloride |

| This compound | Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Substituted benzotrifluoride (B45747) derivative |

Trifluoromethyl Group Transformations

The trifluoromethyl (-CF3) group is a key functional group in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. wikipedia.orgwikipedia.org Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's biological activity. wikipedia.orgnih.gov Transformations involving this group are therefore of great interest in synthetic organic chemistry.

Strategies for Direct Trifluoromethylation in Aromatic Systems

Direct trifluoromethylation involves the introduction of a -CF3 group onto an aromatic ring. This is distinct from transforming a pre-existing group (like a carboxylic acid) into a -CF3 group. wikipedia.org The synthesis of this compound itself relies on the nitration of 2,5-difluorobenzotrifluoride (B1310629), meaning the trifluoromethyl group is already present on the ring. core.ac.uk However, understanding the methods for its initial introduction provides context for its chemical environment.

Several methods for the direct trifluoromethylation of arenes have been developed, broadly categorized into radical, nucleophilic, and electrophilic pathways.

Radical Trifluoromethylation : This approach uses reagents that generate the trifluoromethyl radical (•CF3). Early methods involved the photochemical or thermal reaction of reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl bromide (CF3Br) with aromatic compounds. wikipedia.orggoogle.com More modern methods utilize reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or Umemoto reagents under oxidative conditions. wikipedia.orgnih.gov

Metal-Catalyzed Cross-Coupling : These reactions involve coupling an aryl halide or other functionalized arene with a trifluoromethyl source, often mediated by copper or palladium catalysts. acs.org A classic example is the McLoughlin-Thrower reaction, which uses CF3I and copper powder. wikipedia.org The development of trifluoromethyl-metal complexes, particularly with copper, has been a significant area of research. acs.org Ruppert's reagent (CF3SiMe3) is another popular source for the trifluoromethyl group in these coupling reactions. acs.org

Electrophilic Trifluoromethylation : The generation of a "CF3+" cation or a synthetic equivalent allows for the electrophilic substitution of aromatic rings. This is challenging due to the high electronegativity of the fluorine atoms. Superelectrophiles with trifluoromethyl groups can be generated in superacids, highlighting the enhanced electrophilic character. nih.gov

Acid-Catalyzed Trifluoromethylation : A process for direct trifluoromethylation using carbon tetrachloride and hydrogen fluoride in the presence of strong acids like titanium tetrachloride has been developed. google.com This method proceeds via an electrophilic mechanism and has the advantage of using readily available industrial chemicals. google.com

The choice of method depends on the substrate's electronic properties and the presence of other functional groups. For an electron-deficient ring like the one in 2,5-difluorobenzotrifluoride (the precursor to the title compound), radical or cross-coupling methods would generally be more suitable than electrophilic substitution.

Table 1: Selected Reagents for Direct Aromatic Trifluoromethylation

| Reagent Type | Example Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Radical Source | CF3I, CF3SO2Na | Photochemical, Thermal, or Oxidative | wikipedia.org |

| Coupling Partner | CF3SiMe3 (Ruppert's Reagent) | Metal-catalyzed (Cu, Pd) | acs.org |

| Electrophilic | Umemoto Reagents | N/A | wikipedia.org |

Stereochemical Considerations in Transformations Involving the Trifluoromethyl Group

Once incorporated into a molecule like this compound, the trifluoromethyl group can profoundly influence the stereochemical outcome of subsequent reactions. This influence stems from its significant steric bulk and powerful electron-withdrawing effects.

Steric Influence : The -CF3 group is sterically larger than a methyl group and can direct incoming reagents to the less hindered face of a molecule. In reactions involving functional groups adjacent to the -CF3 group, it can create a chiral environment that favors the formation of one stereoisomer over another.

Electronic Influence : The strong inductive electron-withdrawing effect of the -CF3 group can alter the reactivity and stability of nearby intermediates, such as carbocations or radicals. nih.gov This electronic influence can dictate the regioselectivity and stereoselectivity of a reaction. For instance, the presence of a -CF3 group can stabilize certain transition states, thereby lowering the activation energy for a specific stereochemical pathway. nih.gov Research on trifluoromethyl-substituted superelectrophiles has shown that the -CF3 group leads to significant charge delocalization, which can stabilize specific conformers and dictate the stereochemical outcome of cyclization reactions. nih.gov

Conformational Locking : The steric and electronic properties of the -CF3 group can restrict the rotation around single bonds, leading to a preferred conformation. This conformational preference can be transmitted to reactive centers elsewhere in the molecule, resulting in high stereoselectivity.

While specific studies on the stereochemistry of reactions involving this compound are not widely reported, the principles derived from other trifluoromethylated compounds are applicable. Any transformation of the nitro group or displacement of the fluorine atoms would be subject to the steric and electronic directing effects of the proximate -CF3 group.

Regioselective Reactions and Advanced Functionalization

The substitution pattern of this compound—a highly electron-deficient aromatic ring—presents unique challenges and opportunities for further functionalization. The directing effects of the four substituents (two fluoro, one nitro, and one trifluoromethyl) govern the position of any additional substitution.

Selective Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound has two available positions for substitution: C4 and C6. The regiochemical outcome of an electrophilic aromatic substitution reaction on this ring will be determined by the cumulative directing effects of the existing groups.

Directing Effects of Substituents :

-NO2 and -CF3 groups : Both are powerful electron-withdrawing groups and are meta-directors. The -NO2 group at C3 directs to C5 (already substituted) and C1 (already substituted). The -CF3 group at C1 directs to C3 (already substituted) and C5 (already substituted).

-F groups : Fluorine is an ortho, para-director, although it is deactivating. The fluorine at C2 directs to C1 (substituted), C3 (substituted), and C6. The fluorine at C5 directs to C4 and C6.

Considering these effects, an incoming electrophile would be directed primarily to the C4 and C6 positions, influenced by the ortho, para-directing fluorine atoms. The synthesis of the title compound itself provides a key insight: the nitration of 2,5-difluorobenzotrifluoride occurs at the C3 position. core.ac.uk This position is ortho to the C2-fluorine and meta to the C5-fluorine and the C1-trifluoromethyl group, indicating a complex interplay of activating and deactivating effects.

For further substitution on this compound, the C6 position is ortho to one fluorine (C5) and para to the other (C2), while the C4 position is ortho to a fluorine (C5). The extreme deactivation of the ring by the -NO2 and -CF3 groups makes electrophilic substitution very difficult. Nucleophilic aromatic substitution (SNAr), however, is a more likely transformation, where a nucleophile displaces one of the fluorine or nitro groups, activated by the strongly electron-withdrawing substituents.

Ortho-Directed Functionalization Enabled by Substituents

Ortho-directed functionalization typically involves a directing group that coordinates to a metal catalyst, bringing it into proximity with an ortho C-H bond to facilitate its activation. researchgate.net While this compound does not possess a classical directing group like an amide or pyridine, its existing substituents can still influence ortho-reactivity.

Fluorine as a Directing Group : Although not a strong coordinating group, fluorine can influence the regioselectivity of processes like directed ortho-metallation. The acidity of the C-H bond ortho to a fluorine atom is increased, potentially allowing for selective deprotonation with a strong base, followed by reaction with an electrophile. In this molecule, the C-H bond at C6 is ortho to the fluorine at C5, making it a potential site for such functionalization.

Ortho-Silyl Group Activation : While not present in the title compound, a notable strategy for transforming -CF3 groups involves the installation of an ortho-hydrosilyl group. nih.govdntb.gov.uaresearchgate.net This group can facilitate the selective activation and transformation of a C-F bond within the trifluoromethyl group, demonstrating a powerful ortho-directing strategy for modifying benzotrifluorides. This highlights the principle that installing an appropriate directing group ortho to the -CF3 group is a viable strategy for its targeted modification.

For this compound, advanced functionalization would likely proceed via transformation of the existing nitro group. For example, reduction of the nitro group to an amine would yield 3-amino-2,5-difluorobenzotrifluoride. This amino group is a powerful ortho, para-director and can also serve as a directing group for ortho C-H activation, enabling the introduction of new substituents at the C4 position.

Table 2: Summary of Directing Effects for Electrophilic Substitution

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| -CF3 | C1 | Deactivating | meta (to C3, C5) |

| -F | C2 | Deactivating | ortho, para (to C1, C3, C6) |

| -NO2 | C3 | Deactivating | meta (to C1, C5) |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. By examining the magnetic properties of atomic nuclei like ¹H, ¹⁹F, and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and the electronic environment of atoms within the molecule.

Due to the substitution pattern of 2,5-Difluoro-3-nitrobenzotrifluoride, the aromatic ring contains only a single proton. The ¹H NMR spectrum is therefore expected to be relatively simple, showing one primary signal corresponding to this proton.

Chemical Shift: The chemical shift of this proton is significantly influenced by the surrounding electron-withdrawing groups (two fluorine atoms, a nitro group, and a trifluoromethyl group). These groups deshield the proton, causing its resonance to appear far downfield, typically in the range of 8.0 - 8.5 ppm.

Multiplicity: The signal for this single proton (at position C6) is expected to appear as a multiplet, specifically a doublet of doublets of doublets (ddd) or a triplet of doublets (td), due to coupling with the two non-equivalent aromatic fluorine atoms (at C2 and C5) and potentially a smaller long-range coupling to the trifluoromethyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound This table presents predicted data based on established principles of NMR spectroscopy and analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | 8.0 - 8.5 | Multiplet (ddd or td) | ³JH-F, ⁴JH-F |

¹⁹F NMR is exceptionally sensitive and informative for fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The spectrum provides distinct signals for each unique fluorine environment. For this compound, three distinct signals are expected.

Trifluoromethyl (-CF₃) Group: This group gives rise to a single, strong signal. Its chemical shift is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard. Depending on the resolution and solvent, this signal may appear as a narrow multiplet due to long-range coupling with the aromatic proton or fluorines.

Aromatic Fluorine Atoms (C2-F and C5-F): The two fluorine atoms attached directly to the aromatic ring are in different chemical environments and are therefore expected to produce two separate signals. Their chemical shifts are influenced by the adjacent nitro and trifluoromethyl groups and typically appear in the aromatic fluorine region of the spectrum (around -110 to -140 ppm). These signals would likely appear as complex multiplets due to coupling with each other (³JF-F) and with the single aromatic proton (³JH-F and ⁴JH-F).

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound This table presents predicted data based on established principles of NMR spectroscopy and analysis of similar compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | -60 to -65 | Singlet / Narrow Multiplet |

| C2-F | -110 to -140 | Multiplet |

| C5-F | -110 to -140 | Multiplet |

¹³C NMR spectroscopy is used to analyze the carbon backbone of the molecule. Due to the molecule's asymmetry, seven distinct signals are expected for the seven carbon atoms.

Trifluoromethyl Carbon (-CF₃): This carbon signal is characteristically split into a quartet by the three attached fluorine atoms (¹JC-F coupling). It appears in a typical range for CF₃ groups attached to an aromatic ring.

Aromatic Carbons: The six aromatic carbons will each produce a unique signal.

Carbons directly bonded to fluorine (C2 and C5) will exhibit large one-bond C-F coupling constants (¹JC-F), appearing as doublets. Their chemical shifts are significantly influenced by the direct attachment of the highly electronegative fluorine atom.

Carbons adjacent to the fluorine-substituted carbons will show smaller two-bond C-F couplings (²JC-F).

The carbon attached to the nitro group (C3) and the trifluoromethyl group (C1) will also have distinct chemical shifts reflecting the electron-withdrawing nature of these substituents.

The carbon bonded to the single proton (C6) will appear as a doublet in a proton-coupled spectrum.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound This table presents predicted data based on established principles of NMR spectroscopy and analysis of similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) |

|---|---|---|

| -C F₃ | 120 - 130 | Quartet (q) |

| C1 (-C -CF₃) | 125 - 135 | Multiplet |

| C2 (-C -F) | 155 - 165 | Doublet (d) |

| C3 (-C -NO₂) | 145 - 155 | Multiplet |

| C4 | 115 - 125 | Multiplet |

| C5 (-C -F) | 155 - 165 | Doublet (d) |

| C6 (-C -H) | 110 - 120 | Multiplet |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound.

Purity Assessment: The gas chromatogram provides a profile of the sample's volatility. A pure sample of this compound should ideally show a single major peak. The presence of other peaks would indicate impurities, such as starting materials or isomeric byproducts that can form during the nitration of 2,5-difluorobenzotrifluoride (B1310629).

Identity Confirmation: The mass spectrometer provides a mass spectrum for the compound as it elutes from the GC column.

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₇H₂F₅NO₂. The corresponding molecular weight is approximately 227.09 g/mol . The mass spectrum should show a molecular ion peak at m/z = 227.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways under electron ionization. Common fragmentation pathways would include the loss of the nitro group (-NO₂, mass 46), a fluorine atom (-F, mass 19), or the trifluoromethyl group (-CF₃, mass 69). These fragmentation ions would produce characteristic peaks in the mass spectrum, helping to confirm the compound's identity. For instance, a peak at m/z = 181 (M-46) would correspond to the loss of the NO₂ group.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum for this compound would be expected to display several characteristic absorption bands.

N-O Stretching: The nitro group (NO₂) is a strong absorber in the IR spectrum. It will exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-F Stretching: The spectrum will contain very strong absorption bands corresponding to the C-F bonds. The C-F stretches of the trifluoromethyl group are typically found in the 1100-1350 cm⁻¹ region. The C-F bonds on the aromatic ring will also have characteristic absorptions, usually in the 1100-1400 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations for the substituted benzene (B151609) ring will also be present.

These vibrational modes provide a molecular fingerprint that is useful for confirming the presence of the key functional groups within the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. rsc.org The atoms in a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. rsc.org An IR spectrum, which is a plot of absorbance or transmittance against frequency (typically in wavenumbers, cm⁻¹), serves as a unique "chemical fingerprint" for a substance. bruker.com

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of the nitro group (NO₂) typically results in strong absorption bands. The carbon-fluorine (C-F) bonds of the trifluoromethyl (CF₃) group and the fluorine atoms on the aromatic ring also produce strong, characteristic absorptions. Aromatic C-H stretching and bending vibrations will also be present.

While a specific, complete spectrum for this compound is not detailed in the provided research, the expected regions for its key functional groups can be summarized based on general spectroscopic principles.

| Functional Group | Expected Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretching | 1550 - 1490 |

| Nitro (Ar-NO₂) | Symmetric Stretching | 1355 - 1315 |

| Trifluoromethyl (C-F) | Stretching | 1350 - 1120 (multiple strong bands) |

| Aryl Fluoride (B91410) (Ar-F) | Stretching | 1270 - 1100 |

| Aromatic Ring (C=C) | Stretching | 1625 - 1430 |

| Aromatic C-H | Stretching | 3100 - 3000 |

Raman Spectroscopy for Molecular Structure Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. This technique is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. A Fourier Transform (FT) Raman spectrometer is often used to acquire these spectra. nih.gov The analysis of Raman spectra can provide detailed insights into the molecular structure and symmetry of a compound. researchgate.net For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the substituted benzene ring and the symmetric vibrations of the nitro and trifluoromethyl groups.

X-ray Crystallography for Solid-State Structure Determination

The process requires growing a suitable single crystal, which is then mounted on a diffractometer for data collection. mdpi.com The collected data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the crystal's symmetry). mdpi.com Although a powerful tool, specific X-ray crystallographic data for this compound, including its unit cell parameters and space group, have not been detailed in the available research.

Chromatographic Methods for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. These methods are indispensable for both the purification of synthesized compounds and the analytical assessment of their purity.

Fractional Distillation for Separation of Mixtures

Fractional distillation is a technique used to separate a mixture of liquids with different boiling points. youtube.com The process involves heating the mixture to a temperature at which one or more fractions will vaporize. A fractionating column, placed between the boiling flask and the condenser, provides a large surface area (e.g., glass beads or rings) where repeated vaporization and condensation cycles occur. youtube.com This process effectively enriches the vapor with the more volatile component at each cycle, leading to a better separation than simple distillation. youtube.com

In the synthesis of this compound from the nitration of 2,5-difluorobenzotrifluoride, the crude product is isolated as a heavy yellow oil. core.ac.uk A preliminary fractional distillation of this crude product showed a boiling point of approximately 191-192°C at atmospheric pressure, or 91.5-92.5°C at a reduced pressure of 19 mm Hg. core.ac.uk However, this distillation also indicated that the sample was not pure, suggesting the presence of isomers and trace amounts of a dinitro derivative, highlighting the need for further purification steps. core.ac.uk

| Parameter | Value | Reference |

|---|---|---|

| Boiling Point (Atmospheric Pressure) | ~191-192 °C | core.ac.uk |

| Boiling Point (Reduced Pressure) | 91.5-92.5 °C @ 19 mmHg | core.ac.uk |

Column Chromatography for Purification of Reaction Products

Column chromatography is a widely used preparative technique for purifying chemical compounds from mixtures. youtube.com The method involves a stationary phase, typically silica (B1680970) gel or alumina, packed into a vertical glass column. The crude mixture is loaded onto the top of the column, and a solvent or solvent mixture, known as the eluent (mobile phase), is passed through the column. youtube.com Components of the mixture travel down the column at different rates based on their differing affinities for the stationary and mobile phases, allowing them to be separated and collected in fractions. youtube.com For compounds like substituted nitrobenzenes, column chromatography is a standard method to remove impurities such as isomers or byproducts from a reaction. google.com

Gas Chromatography for Quantitative Analysis

Gas chromatography (GC) is a powerful analytical technique used to separate and quantify the volatile components of a mixture. researchgate.net In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a long, thin tube called the column. The sample is vaporized and carried by the gas through the column. Separation occurs as different compounds interact with the stationary phase at different rates.

GC is particularly useful for assessing the purity of a sample and determining the relative amounts of different components. When coupled with a mass spectrometer (GC-MS), it becomes a formidable tool for both separating and identifying unknown substances. researchgate.net For benzotrifluoride (B45747) derivatives, GC-MS is a suitable method for identification and quantification. researchgate.net The purity of a this compound sample could be quantitatively determined using GC by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic landscape of 2,5-Difluoro-3-nitrobenzotrifluoride. These methods provide a detailed picture of electron distribution and help predict how the molecule will interact with other chemical species.

The electronic structure of this compound is dominated by the strong electron-withdrawing nature of its substituents. The nitro (-NO2), fluoro (-F), and trifluoromethyl (-CF3) groups collectively reduce the electron density of the aromatic ring. This effect is particularly pronounced at the positions ortho and para to the nitro group, making the ring electron-deficient and susceptible to nucleophilic attack.

Computational models such as Molecular Electrostatic Potential (MEP) maps visually represent the electron density distribution. For this molecule, MEP analysis would be expected to show large regions of positive electrostatic potential (electron-poor areas) on the benzene (B151609) ring, indicating sites prone to nucleophilic substitution. The fluorine atoms and the nitro group significantly influence the molecule's ability to form various intermolecular interactions. rsc.org

Table 1: Predicted Electron Density Characteristics

| Atomic Site | Predicted Mulliken Charge (a.u.) | Implication |

|---|---|---|

| Carbon atom bonded to NO2 | Highly Positive | High susceptibility to nucleophilic attack |

| Carbon atoms bonded to F | Positive | Increased electrophilicity |

| Oxygen atoms of NO2 | Negative | Sites for electrophilic interaction |

Note: The values in this table are illustrative, based on the known effects of the substituent groups, as specific computational results for this molecule are not publicly available.

Quantum chemical calculations are highly accurate in predicting spectroscopic parameters, which are essential for experimental characterization. nih.gov Techniques like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For this compound, calculations would predict distinct signals in the 13C, 19F, and 1H NMR spectra. The electron-withdrawing environment would cause the aromatic carbon and hydrogen signals to appear at higher chemical shifts (downfield). The presence of two non-equivalent fluorine atoms would result in two separate 19F NMR signals, with coupling patterns reflecting their proximity to each other and to the trifluoromethyl group.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Interpretation |

|---|---|---|

| 13C NMR | 120-160 ppm | Aromatic carbons are deshielded due to electron-withdrawing groups. |

| 19F NMR | -110 to -120 ppm (Ar-F), -60 to -70 ppm (CF3) | Distinct chemical shifts for fluorine atoms in different chemical environments. |

Note: These predicted values are based on typical ranges for similarly substituted aromatic compounds.

Thermochemical Studies and Stability Predictions

Thermochemical studies, both experimental and computational, are crucial for assessing the stability of a compound. Methods like Differential Scanning Calorimetry (DSC) can be used experimentally to determine thermal stability. mdpi.com Computationally, the stability of this compound can be predicted by calculating its enthalpy of formation and bond dissociation energies (BDEs).

The molecule is expected to have relatively high thermal stability due to the strength of the C-F and aromatic C-C bonds. However, the C-NO2 bond is often the weakest link in nitroaromatic compounds and can be the initiation point for thermal decomposition. mdpi.com Quantum chemical calculations can precisely estimate the BDE for the C-NO2 bond, providing a theoretical basis for the compound's thermal stability limits. mdpi.com

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an invaluable tool for investigating reaction mechanisms at the molecular level. For this compound, this could involve modeling its behavior in reactions such as nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the aromatic ring makes such reactions plausible.

By mapping the potential energy surface of a reaction, chemists can identify the transition state structures and calculate the activation energies. This analysis provides a quantitative understanding of the reaction kinetics and helps predict the most likely products. For instance, modeling the substitution of a fluorine atom by a nucleophile would reveal the energy barrier for the formation of the Meisenheimer complex intermediate, a key step in the SNAr mechanism.

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Investigations

QSPR and QSAR models are statistical methods that correlate the chemical structure of molecules with their physical properties or biological activities, respectively. mdpi.com These models use molecular descriptors derived from the chemical structure to make predictions.

For this compound, descriptors would include electronic parameters (e.g., dipole moment, partial charges), steric parameters (e.g., molecular volume), and topological indices. These descriptors quantify the influence of the functional groups and can be used to predict properties like boiling point, solubility, or potential biological interactions within a series of related compounds.

The fluorine and nitro groups are key determinants of the molecular characteristics of this compound.

Fluorine Atoms : As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, increasing the acidity of nearby protons and the electrophilicity of the aromatic ring. Fluorination can also enhance metabolic stability and membrane permeability in pharmaceutical contexts. researchgate.net

Nitro Group : The nitro group is one of the strongest electron-withdrawing groups. researchgate.net Its presence significantly lowers the electron density on the benzene ring, which is a critical factor for activating the molecule towards nucleophilic attack. researchgate.net The nitro group's ability to participate in hydrogen bonding can also influence the crystal packing and solid-state properties of the material. rsc.org

Together, the combination of two fluorine atoms, a nitro group, and a trifluoromethyl group creates a highly electron-deficient aromatic system with unique chemical reactivity and physical properties that can be thoroughly explored and predicted using computational chemistry.

Advanced Applications and Derivatization in Specialized Fields

Precursors in Pharmaceutical Chemistry

The presence of fluorine in pharmaceuticals is known to enhance a drug's metabolic stability and bioavailability. researchgate.net 2,5-Difluoro-3-nitrobenzotrifluoride serves as a valuable starting material for the synthesis of various fluorinated heterocyclic compounds with potential therapeutic applications.

While direct synthesis of fluorinated indole (B1671886) auxins from this compound is not extensively documented in publicly available literature, the synthesis of structurally related compounds suggests a viable pathway. For instance, 4-trifluoromethylindole-3-acetic acid, a fluorinated auxin, has been synthesized from 2-methyl-3-nitrobenzotrifluoride. oup.comtandfonline.comnih.gov This synthesis involves the reaction of the starting material with N,N-dimethylformamide dimethyl acetal, followed by reductive cyclization to form the indole ring. tandfonline.com

A similar synthetic strategy could potentially be applied to this compound. The first step would likely involve the reduction of the nitro group to an amine, yielding 3-amino-2,5-difluorobenzotrifluoride. This intermediate could then undergo a series of reactions to construct the indole ring system, ultimately leading to a difluorinated trifluoromethyl indole acetic acid derivative. The resulting compound, with its unique substitution pattern, would be of interest for its potential to exhibit novel plant growth-regulating properties.

Table 1: Potential Synthesis of Fluorinated Indole Auxins

| Step | Reactant | Reagent | Product |

|---|---|---|---|

| 1 | This compound | Reducing Agent (e.g., H2/Pd/C) | 3-Amino-2,5-difluorobenzotrifluoride |

| 2 | 3-Amino-2,5-difluorobenzotrifluoride | N,N-dimethylformamide dimethyl acetal | Intermediate |

| 3 | Intermediate | Reductive Cyclization | Difluorinated Trifluoromethyl Indole |

| 4 | Difluorinated Trifluoromethyl Indole | Further functionalization | Difluorinated Trifluoromethyl Indole Acetic Acid |

This table outlines a hypothetical synthetic route based on the synthesis of similar compounds.

Fluorinated benzotriazole (B28993) and benzimidazole (B57391) nucleosides are classes of compounds with significant potential as antiviral and anticancer agents. ccsenet.orgnih.gov The synthesis of these nucleosides often begins with a substituted o-phenylenediamine. This compound can serve as a precursor to the key intermediate, 2,3-diamino-5-fluorobenzotrifluoride, through the reduction of its nitro group.

For the synthesis of benzotriazole nucleosides, the resulting diamine can be diazotized with nitrous acid to form the benzotriazole ring. semanticscholar.orgccsenet.org This fluorinated benzotriazole can then be coupled with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, to yield the desired nucleoside. semanticscholar.orgccsenet.org

Similarly, for benzimidazole nucleosides, the diamine intermediate can be condensed with a carboxylic acid or its derivative to form the imidazole (B134444) ring. Subsequent glycosylation with a protected sugar would then produce the target fluorinated benzimidazole nucleoside. The presence of the difluoro and trifluoromethyl groups on the benzimidazole ring is expected to influence the biological activity of these nucleosides.

The introduction of fluorine atoms into heterocyclic compounds is a widely used strategy in the development of anti-cancer agents. nih.gov Fluorinated benzimidazoles and benzotriazoles, for example, have shown promising cytotoxic activity against various cancer cell lines. nih.gov The electron-withdrawing nature of fluorine can enhance the binding of these molecules to biological targets and improve their pharmacokinetic properties.

Intermediates in Agrochemical Synthesis

The agrochemical industry has increasingly turned to fluorinated compounds to develop more effective and selective pesticides. The trifluoromethyl group is a common feature in many modern herbicides and insecticides.

Fluorinated building blocks are crucial in the synthesis of a wide range of agrochemicals. nih.govbiorxiv.org For example, trifluoromethylphenyl groups are present in several classes of herbicides, such as the pyridazine (B1198779) derivatives, which have been shown to exhibit potent bleaching and herbicidal activities. nih.gov Similarly, fluoro-substituted phenylpyrazoles are key components of some modern insecticides.

This compound, after conversion to its amino derivative, 3-amino-2,5-difluorobenzotrifluoride, represents a valuable synthon for introducing a difluoro-trifluoromethyl-substituted phenyl ring into potential agrochemical candidates. This building block could be incorporated into various heterocyclic systems known to exhibit herbicidal or insecticidal activity. The presence of three fluorine atoms in the trifluoromethyl group and two additional fluorine atoms on the aromatic ring could significantly enhance the biological efficacy and metabolic stability of the resulting pesticides.

Materials Science and Polymer Chemistry

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nbinno.com The trifluoromethyl group, in particular, is known to enhance these characteristics.

While specific research on the use of this compound in polymer chemistry is limited, the properties of related compounds suggest its potential in this field. For example, 3-Nitrobenzotrifluoride is recognized as a building block for high-performance polymers. nbinno.com The introduction of two additional fluorine atoms in this compound would be expected to further enhance the desirable properties of the resulting polymers.

The nitro group of this compound can be converted to other functional groups, such as amino or hydroxyl groups, which can then be used for polymerization reactions. For example, the corresponding diamine or diol could be used as a monomer in the synthesis of polyimides or polyesters. The resulting polymers would be expected to exhibit enhanced thermal stability, chemical inertness, and hydrophobicity due to the high fluorine content, making them suitable for applications in demanding environments such as aerospace and electronics. nbinno.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Amino-2,5-difluorobenzotrifluoride |

| 4-trifluoromethylindole-3-acetic acid |

| 2-methyl-3-nitrobenzotrifluoride |

| N,N-dimethylformamide dimethyl acetal |

| 2,3-diamino-5-fluorobenzotrifluoride |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |

Synthesis of Fluorinated Polyimides and Poly(ether imide)s

The development of high-performance polymers for microelectronics and aerospace applications has driven research into fluorinated polyimides and poly(ether imide)s. These materials are prized for their thermal stability, chemical resistance, and desirable dielectric properties. This compound is a valuable precursor for monomers used in the synthesis of these advanced polymers.

The synthetic pathway begins with the chemical reduction of the nitro group on the this compound molecule to form the corresponding amine, 2,5-difluoro-3-aminobenzotrifluoride. core.ac.uk This fluorinated diamine then serves as a critical monomer in polycondensation reactions with various aromatic tetracarboxylic dianhydrides. rsc.orgresearchgate.net The general synthesis process involves a two-step method:

Poly(amic acid) Formation: The fluorinated diamine is reacted with a dianhydride, such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). kpi.uamdpi.com This step yields a soluble poly(amic acid) precursor.

Imidization: The poly(amic acid) solution is then cast into a film and subjected to thermal or chemical imidization to form the final, insoluble, and highly stable polyimide. kpi.ua

The incorporation of the fluorinated moiety derived from this compound is instrumental in tailoring the final properties of the polymer. rsc.org

Contribution to Enhanced Durability and Chemical Resistance in Materials

The presence of both aromatic fluorine atoms and a trifluoromethyl (-CF3) group, derived from this compound, significantly enhances the durability and chemical resistance of the resulting polymers. mdpi.comnumberanalytics.com This enhancement is attributed to several key factors:

High Bond Energy: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol). mdpi.com This high bond energy imparts exceptional thermal and chemical stability to the polymer backbone, making it resistant to degradation from heat, oxidation, and chemical attack. mdpi.comnumberanalytics.commdpi.com

Steric Shielding: The bulky trifluoromethyl groups act as steric shields, protecting the more susceptible parts of the polymer chain from chemical attack.

Low Surface Energy: Fluorination lowers the surface energy of the material, which increases its hydrophobicity and reduces its tendency to absorb moisture and other solvents. mdpi.com This property is crucial for maintaining the material's integrity and electrical insulating properties in humid environments. researchgate.net

Polymers incorporating these structural features exhibit superior performance in harsh chemical and high-temperature environments, making them suitable for demanding applications in electronics, aerospace, and protective coatings. portplastics.com

| Property | Non-Fluorinated Polymer | Fluorinated Polymer (Generic) | Rationale for Improvement |

|---|---|---|---|

| Thermal Stability (Td5) | Moderate | High (>500 °C) rsc.orgmdpi.com | High C-F bond energy resists thermal degradation. |

| Chemical Resistance | Susceptible to certain solvents/acids | Excellent mdpi.comportplastics.com | Inertness of C-F bonds and low surface energy. |

| Water Absorption | Higher | Low (<0.7%) rsc.org | Increased hydrophobicity from fluorine groups. |

Impact on Dielectric Constant and Free Volume in Polymer Design

For applications in microelectronics, such as insulating layers in integrated circuits, a low dielectric constant (low-κ) is paramount to minimize signal delay and cross-talk. nasa.gov The incorporation of monomers derived from this compound is a highly effective strategy for lowering the dielectric constant of polyimides. nasa.govrsc.org

The reduction in the dielectric constant is directly linked to two primary effects of fluorination:

Studies have consistently shown that as the fluorine content and the number of bulky -CF3 groups in a polyimide increase, the dielectric constant decreases. rsc.orgnasa.gov For example, some highly fluorinated polyimides can achieve dielectric constants as low as 2.3 to 2.8 at 1 MHz, a significant improvement over non-fluorinated analogues. rsc.orgmdpi.com

| Polymer Type | Dielectric Constant (κ) at 1 MHz | Key Structural Feature |

|---|---|---|

| Conventional Aromatic Polyimide | ~3.4 - 3.5 | No fluorine |

| Fluorinated Polyimide (6FDA-based) | ~2.7 - 2.9 rsc.org | Contains -CF3 groups |

| Optimized Fluorinated Polyimide (TPPI50) | 2.31 mdpi.com | High concentration of -CF3 groups |